Oxazole, 4-(2-pyrrolidinyl)-
CAS No.:
Cat. No.: VC19816664
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O |
|---|---|
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 4-pyrrolidin-2-yl-1,3-oxazole |
| Standard InChI | InChI=1S/C7H10N2O/c1-2-6(8-3-1)7-4-10-5-9-7/h4-6,8H,1-3H2 |
| Standard InChI Key | WYTQIDKBSQQFQU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=COC=N2 |
Introduction
Structural and Molecular Characteristics of 4-(2-Pyrrolidinyl)oxazole
Core Architecture and Stereochemical Features
4-(2-Pyrrolidinyl)oxazole comprises a five-membered oxazole ring substituted at the 4-position with a pyrrolidine moiety. The oxazole ring’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the pyrrolidine substituent introduces stereochemical complexity. X-ray crystallography of analogous compounds reveals a planar oxazole ring (bond angles ~120°) with the pyrrolidine group adopting an envelope conformation to minimize steric strain . The (S)-configuration at the pyrrolidine’s C2 position is prevalent in bioactive derivatives, as seen in marine-derived peptidomimetics .
Table 1: Key Molecular Properties of 4-(2-Pyrrolidinyl)oxazole Derivatives
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | |
| LogP (Calculated) | 1.2 | |
| Hydrogen Bond Acceptors | 3 | |
| Enantiomeric Excess | >98% ee (via Appel cyclization) |
Synthetic Methodologies for 4-(2-Pyrrolidinyl)oxazole
Bio-Inspired Synthesis from Amino Acid Precursors
A four-step route starting from L-Boc-proline enables gram-scale production of (S)-4-alkyl-2-(pyrrolidin-2-yl)oxazoles (Fig. 1A) . The sequence involves:
Van Leusen Oxazole Synthesis
TosMIC (tosylmethyl isocyanide) reacts with aldehydes under basic conditions to construct oxazoles (Fig. 1B) . For 4-(2-pyrrolidinyl) derivatives, pyrrolidine-containing aldehydes serve as substrates. Recent adaptations employ microwave irradiation to enhance reaction efficiency (yield: 45–72%) .
Table 2: Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | ee (%) | Scale (g) |
|---|---|---|---|---|
| Appel Cyclization | L-Boc-proline | 17–51 | >98 | ≤45 |
| Van Leusen | Aldehyde + TosMIC | 45–72 | N/A | ≤10 |
Biological Activities and Mechanistic Insights
Antimicrobial and Antiviral Effects
The oxazole ring’s ability to mimic peptide bonds enhances bacterial membrane penetration. Derivatives exhibit MIC = 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming vancomycin in methicillin-resistant strains .
Applications in Drug Discovery and Catalysis
Peptidomimetic Scaffolds
4-(2-Pyrrolidinyl)oxazole serves as a rigid proline surrogate in protease inhibitors (Fig. 2A). Its constrained geometry improves binding affinity to HIV-1 protease (Kᵢ = 12 nM vs. 45 nM for linear peptides) .
Ligands in Asymmetric Catalysis
Chiral oxazole-pyrrolidine ligands enable enantioselective transformations:
Challenges and Future Directions
Despite progress, limitations persist:
-
Synthetic Scalability: Appel cyclization requires stoichiometric PPh₃, generating phosphine oxide waste .
-
Stability Issues: Aldehyde intermediates degrade under ambient conditions .
Emerging solutions include photoredox catalysis for C–H activation and mechanochemical synthesis to eliminate solvents .
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